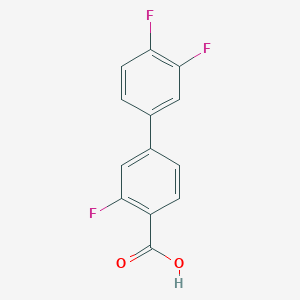

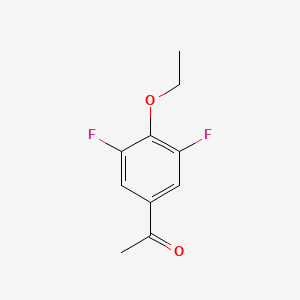

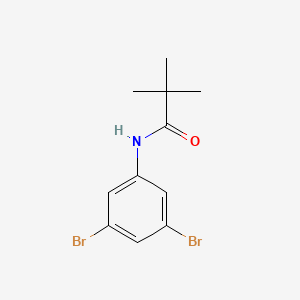

![molecular formula C13H19NO3Si B1393400 6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine CAS No. 1186310-76-8](/img/structure/B1393400.png)

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine

Vue d'ensemble

Description

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine, also known as DMSF, is a highly versatile organic compound used in many scientific and industrial applications. It is an aromatic heterocyclic compound composed of a six-membered ring with two nitrogen atoms and two oxygen atoms. DMSF is widely used in organic synthesis due to its stability and reactivity. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. Furthermore, DMSF is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Applications De Recherche Scientifique

Synthesis and Structural Development

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine and its derivatives are primarily used in the synthesis of various complex organic compounds. Studies have shown that furopyridine derivatives can be efficiently synthesized through processes like coupling/cyclization and are used to create 2-substituted furo[3,2-b]pyridines and 2-substituted furo[2,3-b]pyridines. These syntheses often employ palladium catalysis and are significant for creating structurally diverse organic compounds (Arcadi, Cacchi, Di Giuseppe, Fabrizi, & Marinelli, 2002).

Utility in Heterocyclic System Construction

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine is utilized as a synthetic intermediate for constructing diverse heterocyclic systems linked with other molecular structures, such as furo[3,2-g]chromene. This intermediate can react with various heterocyclic amines and binucleophilic reagents to yield a variety of heterocycles. These heterocyclic compounds have shown variable inhibitory effects when screened for antimicrobial and anticancer activities, indicating their potential in medicinal chemistry (Ibrahim et al., 2022).

Catalysis in Synthesis

The compound and its related derivatives are also involved in metal-catalyzed cycloisomerization reactions, crucial for synthesizing furo[3,2-b]pyrroles and furo[3,2-b]pyridines. These reactions often employ catalysts like Ag(I), Pd(II)/Cu(I), or Au(I) and are significant for the preparation of these compounds in good yields. The stability of these products varies, with some being prone to decomposition upon exposure to certain conditions (Jury et al., 2009).

Application in Electrocatalysis

The compound has been implicated in electrocatalytic processes, indicating its role in modern organic synthesis. Electrocatalysis offers an alternative to traditional synthetic methods, avoiding harsh chemical oxidizing and reducing agents. It has been used for the electrochemical multicomponent assembly of various compounds, showing its potential in creating complex molecules for medical applications, such as in the treatment of breast cancer, neurodegenerative diseases, and conditions related to the urinary tract, bones, and the cardiovascular system (Ryzhkova et al., 2022).

Involvement in Photosensitivity Studies

In addition to its synthetic utility, 6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine derivatives have been studied for their photosensitivity. These studies involve analyzing the compound's structure, its spectral characteristics, and its applicability in optoelectronic devices. The studies help in understanding the electronic transitions and the behavior of these compounds under various illumination levels, contributing to the development of materials with potential applications in photovoltaics and other optoelectronic devices (Roushdy et al., 2019).

Propriétés

IUPAC Name |

[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3Si/c1-15-13(16-2)9-6-11-10(14-8-9)7-12(17-11)18(3,4)5/h6-8,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFIDQQTGAIZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674104 | |

| Record name | 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |

CAS RN |

1186310-76-8 | |

| Record name | 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

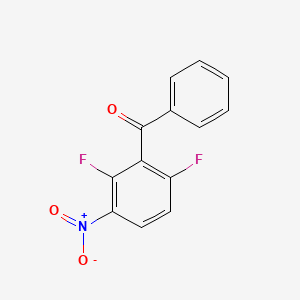

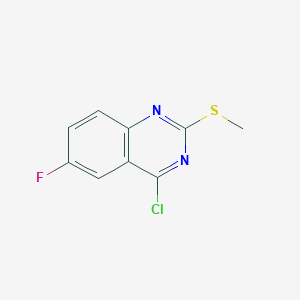

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)

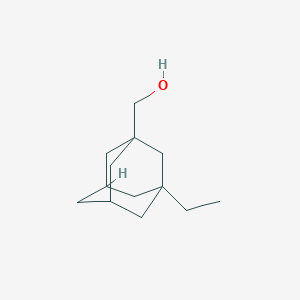

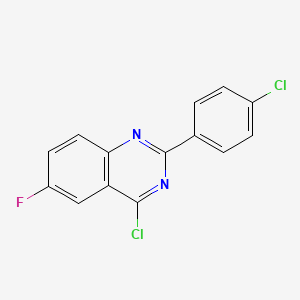

![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)

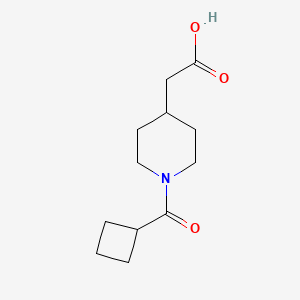

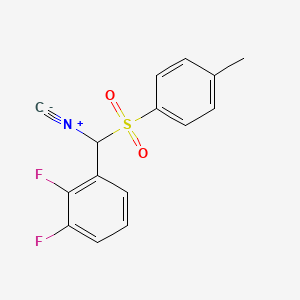

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)

![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)